Compound Description: This compound is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brain. [] It was designed to overcome the in vivo instability of its [18F]fluoroethyl analog, [18F]7, which underwent rapid defluoroethylation. [] [18F]5 showed high in vitro binding affinities for TSPO (Ki = 0.70 nM) and moderate lipophilicity (log D = 2.9). [] PET studies in ischemic rat brains revealed a higher binding potential and maximum uptake ratio compared to the contralateral side, demonstrating its utility for visualizing TSPO in neuroinflammation models. []
Relevance: While structurally different, both [18F]5 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are designed as radiotracers for PET imaging. [18F]5 targets TSPO, while the target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is not specified in the provided information. [] Both compounds share a similar acetamide linker connected to a heterocyclic core, although the specific heterocycles differ. []
Compound Description: [18F]6 is another novel radiotracer developed for PET imaging of TSPO in ischemic brain. [] Similar to [18F]5, it was designed to improve the in vivo stability compared to its [18F]fluoroethyl analog, [18F]8. [] [18F]6 also exhibited high in vitro binding affinity for TSPO (Ki = 5.9 nM) and moderate lipophilicity (log D = 3.4). [] While it showed improved in vivo stability compared to [18F]8, its uptake in mouse bones and presence of radiolabeled metabolites in the brain suggest [18F]5 may be a more promising TSPO imaging agent. []
Relevance: Both [18F]6 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are designed as radiotracers and contain a benzoxazolone moiety in their structure. [] The acetamide linker in both compounds connects the benzoxazolone to different aromatic substituents. [] The shared benzoxazolone moiety and acetamide linker suggest a potential structural relationship and potential overlap in their chemical properties. []
Compound Description: This is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [, ] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. [] It is metabolized by CYP3A, resulting in the formation of two primary metabolites. [] One of these metabolites, O-deethylated AMG 487 (M2), inhibits CYP3A, leading to time-dependent pharmacokinetic changes. []
Relevance: VUF10472 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide share a common acetamide linker and a substituted pyridine ring within their structures. [, ] Both compounds also feature a central aromatic ring connected to this acetamide linker, although the specific aromatic ring systems differ (4-fluoro-3-trifluoromethyl-phenyl in VUF10472 vs. 2-oxobenzo[d]oxazol-3(2H)-yl in the target compound). [, ] The structural similarities, particularly the acetamide and pyridine features, suggest a potential relationship in their chemical properties. [, ]
Compound Description: Similar to VUF10472, this compound is also a potent and selective orally bioavailable CXCR3 antagonist. [, ] It exhibits dose- and time-dependent pharmacokinetics in humans due to its metabolism by CYP3A and subsequent inhibition of CYP3A by its metabolite M2. [, ]
Relevance: VUF10085 shares the same structural features as VUF10472 that relate to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. Both compounds feature an acetamide linker, a substituted pyridine ring, and a central aromatic ring system. [, ] The specific aromatic rings differ between VUF10085 (4-trifluoromethoxyphenyl) and the target compound (2-oxobenzo[d]oxazol-3(2H)-yl), but the overall structural similarities point to a possible relationship in their chemical behavior. [, ]
Compound Description: VUF5834 is a nonpeptidergic compound that acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. []
Relevance: Both VUF5834 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide belong to the broader class of small molecule CXCR3 antagonists. [] Despite differences in their core structures, both compounds feature an amide linkage connecting an aromatic moiety to a flexible alkyl chain with a terminal amine group. [] This structural similarity might contribute to their shared activity at the CXCR3 receptor. []
Compound Description: VUF10132 is another nonpeptidergic CXCR3 antagonist displaying noncompetitive antagonism and inverse agonist properties. []
Relevance: Although structurally dissimilar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, VUF10132 is relevant as it belongs to the same class of small molecule CXCR3 antagonists. [] Both compounds share the ability to block the activity of CXCR3 chemokine receptors, suggesting potential overlap in their therapeutic applications despite their distinct structures. []
Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist at human CXCR3. [] Unlike other CXCR3 antagonists discussed, it displays weak partial inverse agonism at a constitutively active CXCR3 mutant. [] This suggests a different binding mode compared to other small molecule inverse agonists. []
Relevance: Despite its structural divergence from N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, TAK-779 is relevant due to its classification as a small molecule CXCR3 antagonist. [] This shared activity points to a potential therapeutic relationship, despite their distinct chemical structures and possible differences in their mechanism of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.